molecular formula C19H27N3O3 B230146 1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane

1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane

Cat. No. B230146
M. Wt: 345.4 g/mol
InChI Key: UWUPNYRXVDINFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane is a chemical compound that belongs to the class of azepane derivatives. It is a synthetic compound that has been extensively used in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane is not fully understood. However, it has been reported to act as an inhibitor of certain enzymes and receptors in the body. It has also been shown to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane has been shown to have several biochemical and physiological effects. It has been reported to reduce inflammation and oxidative stress in the body. It has also been shown to inhibit the growth of certain cancer cells and bacteria. Additionally, it has been studied for its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane in lab experiments include its high yield and purity, as well as its potential therapeutic applications. However, its limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

For research on 1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane include further studies on its mechanism of action, potential therapeutic applications, and potential side effects. Additionally, research could focus on developing more efficient synthesis methods and exploring its potential use in combination therapies for various diseases.

Synthesis Methods

The synthesis of 1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane involves the reaction of 4-nitrobenzyl chloride with 3-aminopiperidine in the presence of a base. The resulting intermediate is then treated with azepane to obtain the final product. This method has been reported to have a high yield and purity.

Scientific Research Applications

1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane has been used in several scientific research studies due to its potential therapeutic applications. It has been reported to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

azepan-1-yl-[1-[(4-nitrophenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C19H27N3O3/c23-19(21-12-3-1-2-4-13-21)17-6-5-11-20(15-17)14-16-7-9-18(10-8-16)22(24)25/h7-10,17H,1-6,11-15H2

InChI Key

UWUPNYRXVDINFS-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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